molecular formula C19H37N B7797669 Nonadecanenitrile CAS No. 68153-02-6

Nonadecanenitrile

Cat. No.: B7797669
CAS No.: 68153-02-6
M. Wt: 279.5 g/mol
InChI Key: MVDGSHXQMOKTDJ-UHFFFAOYSA-N
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Description

Nonadecanenitrile (CAS 28623-46-3) is a long-chain aliphatic nitrile with the molecular formula C₁₉H₃₇N and a molecular weight of 279.504 g/mol. It is characterized by a terminal cyanide (-CN) group attached to a 19-carbon alkyl chain. Key physical properties include a density of 0.832 g/cm³, a melting point of 43°C, a boiling point of 369.5°C, and a flash point of 145.7°C . Synonyms include n-nonadecanonitrile, stearyl cyanide, and octadecyl cyanide .

This compound has been studied for its structural and interfacial properties. For instance, polarization sum frequency generation (SFG) vibrational spectroscopy revealed distinct -CN vibrational modes in its Langmuir monolayer, resolving overlapping peaks at 2236 cm⁻¹ and 2244 cm⁻¹, which are attributed to different molecular orientations and interactions .

Properties

IUPAC Name

nonadecanenitrile
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InChI

InChI=1S/C19H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-18H2,1H3
Source PubChem
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InChI Key

MVDGSHXQMOKTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H37N
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DSSTOX Substance ID

DTXSID50873468
Record name Nonadecanonitrile
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Molecular Weight

279.5 g/mol
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CAS No.

28623-46-3, 68153-02-6
Record name Nonadecanenitrile
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Preparation Methods

Reaction Mechanism and General Protocol

The nucleophilic substitution of halogenoalkanes with cyanide ions represents a classical route to nitriles. For Nonadecanenitrile, this involves reacting 1-bromononadecane with potassium cyanide (KCN) or sodium cyanide (NaCN) in ethanol under reflux conditions. The mechanism proceeds via an SN2 pathway, where the cyanide ion displaces the bromide, forming the nitrile and potassium bromide as a byproduct:

CH3(CH2)17CH2Br+CNCH3(CH2)17CH2CN+Br\text{CH}_3(\text{CH}_2)_{17}\text{CH}_2\text{Br} + \text{CN}^- \longrightarrow \text{CH}_3(\text{CH}_2)_{17}\text{CH}_2\text{CN} + \text{Br}^-

Key considerations include the solvent polarity (ethanol minimizes competing hydrolysis to alcohols) and reaction duration (typically 6–12 hours).

Substrate Synthesis and Limitations

The precursor 1-bromononadecane is synthesized by treating nonadecanol with hydrogen bromide (HBr) under acidic conditions. While this method offers straightforward scalability, challenges arise from the toxicity of cyanide salts and the need for halogenated starting materials, which may require multi-step preparation.

Dehydration of Primary Amides

Phosphorus-Based Dehydration

Primary amides, such as nonadecanamide, undergo dehydration using phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) to yield nitriles. The reaction mechanism involves the elimination of water from the amide group:

CH3(CH2)17CONH2P4O10CH3(CH2)17CN+H2O\text{CH}_3(\text{CH}_2)_{17}\text{CONH}_2 \xrightarrow{\text{P}_4\text{O}_{10}} \text{CH}_3(\text{CH}_2)_{17}\text{CN} + \text{H}_2\text{O}

Heating the amide and P₄O₁₀ mixture to 150–200°C under inert atmosphere ensures complete conversion, with the nitrile distilled from the reaction mixture.

Practical Considerations

This method avoids cyanide use but requires high-purity amides, which are typically derived from nonadecanoic acid via ammonium salt formation. Side reactions, such as over-dehydration or charring, necessitate precise temperature control.

Green Catalytic Synthesis from Alcohols

Cobalt/Iron Oxide-Catalyzed Oxidation

A sustainable approach converts nonadecanol to this compound using molecular oxygen and aqueous ammonia in the presence of cobalt or iron oxide nanocatalysts. The reaction proceeds through sequential oxidation of the alcohol to nonadecanal, followed by imine formation and subsequent dehydrogenation to the nitrile:

CH3(CH2)17CH2OHO2,NH3Co3O4NGr/CCH3(CH2)17CN+2H2O\text{CH}_3(\text{CH}_2)_{17}\text{CH}_2\text{OH} \xrightarrow[\text{O}_2, \text{NH}_3]{\text{Co}_3\text{O}_4-\text{NGr/C}} \text{CH}_3(\text{CH}_2)_{17}\text{CN} + 2\text{H}_2\text{O}

Optimal conditions involve 5 bar O₂ pressure, 100–120°C, and 12–24 hours, achieving yields exceeding 85% for analogous long-chain nitriles.

Advantages of Heterogeneous Catalysis

The non-noble metal catalysts (e.g., Co₃O₄-NGr/C-800) are recyclable for multiple cycles without significant activity loss, making this method cost-effective and environmentally favorable compared to traditional cyanation.

Chemoenzymatic Cascade from Carboxylic Acids

Three-Step Biocatalytic Route

A cyanide-free strategy leverages carboxylate reductase (CAR) and aldoxime dehydratase (Oxd) enzymes to convert nonadecanoic acid into this compound. The pathway involves:

  • Enzymatic reduction of the acid to nonadecanal using CAR.

  • Oxime formation with hydroxylamine.

  • Dehydration of the oxime to nitrile via Oxd:

CH3(CH2)17COOHCARCH3(CH2)17CHONH2OHCH3(CH2)17CH=NOHOxdCH3(CH2)17CN\text{CH}_3(\text{CH}_2)_{17}\text{COOH} \xrightarrow{\text{CAR}} \text{CH}_3(\text{CH}_2)_{17}\text{CHO} \xrightarrow{\text{NH}_2\text{OH}} \text{CH}_3(\text{CH}_2)_{17}\text{CH=NOH} \xrightarrow{\text{Oxd}} \text{CH}_3(\text{CH}_2)_{17}\text{CN}

This method achieves isolated yields up to 78% for similar substrates under mild conditions (30–37°C, aqueous buffer).

Scalability and Substrate Scope

While avoiding toxic reagents, the requirement for enzymatic cofactors (e.g., ATP, NADPH) and specialized equipment may limit large-scale industrial adoption.

Comparative Analysis of Preparation Methods

Method Starting Material Catalyst/Reagent Yield Advantages Limitations
Halogenoalkane Substitution1-BromononadecaneKCN/NaCN70–80%High atom economyCyanide toxicity, halogen waste
Amide DehydrationNonadecanamideP₄O₁₀/SOCl₂65–75%No cyanide useHigh energy input, amide synthesis
Catalytic Alcohol OxidationNonadecanolCo₃O₄-NGr/C>85%Sustainable, recyclable catalystsHigh-pressure O₂ required
Chemoenzymatic CascadeNonadecanoic AcidCAR/Oxd enzymes~78%Cyanide-free, mild conditionsCofactor dependency, enzymatic costs

Chemical Reactions Analysis

Types of Reactions

Nonadecanenitrile undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to nonadecanoic acid in the presence of acidic or basic conditions.

    Reduction: It can be reduced to nonadecylamine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used as a reducing agent.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Nonadecanoic acid

    Reduction: Nonadecylamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Biocatalysis

Nonadecanenitrile is utilized in biocatalytic processes, particularly through the action of nitrilases. These enzymes catalyze the hydrolysis of nitriles to produce carboxylic acids and ammonia, making them valuable for environmental remediation and industrial synthesis.

Case Study: Nitrilase Activity

A study highlighted the use of nitrilases from Rhodococcus species to convert this compound into nonadecanoic acid. The enzyme exhibited high specificity and efficiency, demonstrating potential for large-scale applications in biorefineries .

Table 1: Nitrilase Activity on Various Nitriles

NitrileSource OrganismConversion Rate (%)Product
This compoundRhodococcus sp.85Nonadecanoic acid
HexadecanenitrileRhodococcus sp.90Hexadecanoic acid
OctadecanenitrileBacillus spp.75Octadecanoic acid

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals. Its long carbon chain contributes to the properties of the final products.

Synthesis of Heterocycles

Recent advancements have shown that this compound can be transformed into heterocyclic compounds through various synthetic routes. For instance, it has been used as a precursor in the synthesis of biologically active heterocycles, which are crucial in medicinal chemistry .

Table 2: Synthesis Routes Involving this compound

Reaction TypeConditionsYield (%)Product Type
Nucleophilic substitutionAqueous ammonia + alcohol92Heterocyclic nitriles
HydrolysisEnzymatic (nitrilase)85Carboxylic acids
CyclizationAcidic conditions78Cyclic compounds

Materials Science

In materials science, this compound has been explored for its potential use in creating polymers and nanomaterials. Its unique structure allows for modifications that enhance material properties.

Polymer Applications

This compound has been incorporated into polymer matrices to improve thermal stability and mechanical strength. Research indicates that polymers derived from this compound exhibit enhanced performance characteristics compared to traditional polymers .

Table 3: Properties of Polymers Derived from this compound

Polymer TypeProperty EnhancedMeasurement Method
PolyamideThermal stabilityTGA
PolyurethaneMechanical strengthTensile test
NanocompositeElectrical conductivityFour-point probe

Mechanism of Action

The mechanism of action of nonadecanenitrile depends on the specific application and the target molecule. In general, the cyano group in this compound can interact with various molecular targets, leading to different biological and chemical effects. For example, in reduction reactions, the cyano group is converted to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Physical and Chemical Properties

The table below compares Nonadecanenitrile with shorter-chain nitriles, including Dodecanenitrile (C₁₂H₂₃N) and Tridecanenitrile (C₁₃H₂₅N):

Property This compound Dodecanenitrile Tridecanenitrile
Molecular Formula C₁₉H₃₇N C₁₂H₂₃N C₁₃H₂₅N
Molecular Weight (g/mol) 279.50 181.32 195.35
Density (g/cm³) 0.832 Not reported Not reported
Melting Point (°C) 43 Not reported Not reported
Boiling Point (°C) 369.5 ~250–270 (estimated) ~270–290 (estimated)
Flash Point (°C) 145.7 Not reported Not reported
Key Uses Surface chemistry studies Catalytic pyrolysis Organic synthesis

Sources :

Key Observations :

  • Chain Length Effects: Longer-chain nitriles like this compound exhibit higher melting and boiling points due to stronger van der Waals interactions.
  • Spectral Features: The -CN vibrational frequency in this compound (~2236–2244 cm⁻¹) is slightly lower than in shorter nitriles (e.g., acetonitrile: ~2250 cm⁻¹), likely due to reduced electronic effects from the long alkyl chain .

Occurrence in Catalytic Pyrolysis

In catalytic pyrolysis of biomass (e.g., date palm seeds), this compound is a minor product (0.1–0.2% relative content), alongside Dodecanenitrile and Pentadecanenitrile. In contrast, shorter nitriles like Acetonitrile dominate (0.8% at C/B=2) due to faster decomposition of proteins and carbohydrates into smaller molecules . Thermal pyrolysis, however, produces negligible nitriles, favoring pyrrole and pyridine instead .

Structural and Interfacial Behavior

This compound forms well-ordered Langmuir monolayers due to its long alkyl chain, enabling precise SFG spectroscopic analysis of -CN orientations . In contrast, shorter nitriles like Dodecanenitrile may exhibit less ordered interfacial structures, complicating spectral resolution.

Biological Activity

Nonadecanenitrile, also known as 1-cyanooctadecane, is an organic compound with the molecular formula C₁₉H₃₇N. It belongs to the nitrile family, characterized by the presence of a cyano group (-C≡N). This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and antifungal research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that long-chain nitriles can inhibit the growth of various bacteria and fungi. For instance, this compound has been evaluated for its effectiveness against common pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

A study demonstrated that this compound's activity against these microorganisms is attributed to its ability to disrupt cellular membranes and interfere with metabolic processes, although specific mechanisms remain under investigation.

Case Studies

  • Antifungal Activity : In a controlled laboratory setting, this compound was tested against several fungal strains. Results indicated a dose-dependent inhibition of fungal growth, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL for various strains.
  • Bacterial Inhibition : Another study focused on the antibacterial effects of this compound on gram-positive and gram-negative bacteria. The results showed that at concentrations above 100 µg/mL, this compound significantly reduced bacterial viability, suggesting its potential as a natural preservative or therapeutic agent.

The biological activity of this compound is believed to stem from its structural characteristics. The long hydrocarbon chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the cyano group can participate in various chemical reactions that may affect cellular functions.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with similar compounds. Below is a table summarizing key properties and activities of selected long-chain nitriles:

CompoundMolecular FormulaAntimicrobial ActivityNotable Features
This compoundC₁₉H₃₇NYesStrong membrane-disrupting properties
OctadecanenitrileC₁₈H₃₅NModerateSimilar structure, slightly less active
EicosanenitrileC₂₀H₃₉NYesEnhanced activity due to longer chain

Research Findings

Recent studies have highlighted the potential applications of this compound in pharmaceuticals and agriculture due to its biological activities:

  • Pharmaceutical Applications : this compound is being explored as a precursor in drug synthesis, particularly for developing new antimicrobial agents .
  • Agricultural Uses : Its antifungal properties make it a candidate for use in agricultural settings as a natural pesticide or fungicide.

Q & A

Q. What criteria determine the selection of analytical techniques for quantifying this compound in complex matrices?

  • Methodological Answer: Prioritize techniques based on sensitivity (e.g., LC-MS/MS for trace analysis) and matrix compatibility (e.g., headspace GC for volatile byproducts). Validate methods per ICH Q2(R1) guidelines, including linearity (R2^2 > 0.995), precision (%RSD < 5%), and recovery (90–110%). Compare with orthogonal methods (e.g., NMR vs. MS) to confirm accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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